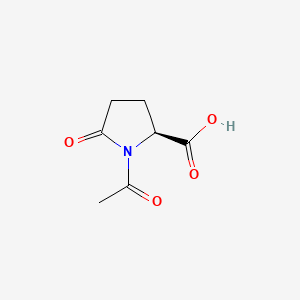
(2S)-1-ACETYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID
Vue d'ensemble
Description
(2S)-1-ACETYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID is a chiral compound with a pyrrolidine ring structure
Mécanisme D'action
Target of Action
The primary target of (2S)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid, also known as 1-acetyl-5-oxoproline, is the enzyme Acidic Cytochrome c3 . This enzyme plays a crucial role in various metabolic processes within the cell.
Mode of Action
It is known to be a synthetic structural analogue ofN-acetylglutamate (NAG) . NAG is an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1) . By mimicking NAG, 1-acetyl-5-oxoproline may influence the activity of CPS1, thereby affecting various metabolic processes.
Biochemical Pathways
1-acetyl-5-oxoproline is involved in the glutamate metabolism pathway . Glutamate is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . Glutamate serves as a precursor molecule for the synthesis of various metabolites, including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, L-γ-glutamyl-L-cysteine . It also serves as a precursor for the biosynthesis of amino acids such as L-proline and L-arginine .
Result of Action
The molecular and cellular effects of 1-acetyl-5-oxoproline’s action are largely dependent on its role in glutamate metabolism. By influencing the activity of CPS1 and the production of glutamate, 1-acetyl-5-oxoproline can affect a wide range of metabolic processes. For instance, it can influence the synthesis of various metabolites and amino acids, which can have downstream effects on numerous cellular functions .
Action Environment
The action, efficacy, and stability of 1-acetyl-5-oxoproline can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect the compound’s metabolism and its interaction with its target enzyme. Additionally, factors such as pH and temperature can influence the stability of the compound and its ability to interact with its target. Chronic use of acetaminophen, for example, has been associated with an increase in 5-oxoproline levels, leading to high anion gap metabolic acidosis .
Analyse Biochimique
Biochemical Properties
1-Acetyl-5-oxoproline is involved in the glutathione cycle, a critical pathway for maintaining cellular redox balance . It is produced from γ-glutamyl cysteine by the enzyme γ-glutamyl cyclotransferase . This enzyme’s activity increases when glutathione levels are low, leading to an accumulation of 1-acetyl-5-oxoproline .
Cellular Effects
The accumulation of 1-acetyl-5-oxoproline can lead to a high anion gap metabolic acidosis (HAGMA), particularly in states of glutathione depletion . This can have profound effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-acetyl-5-oxoproline involves its conversion to glutamate by the enzyme 5-oxoprolinase . This conversion is a critical step in the glutathione cycle, which helps maintain cellular redox balance .
Temporal Effects in Laboratory Settings
Over time, the effects of 1-acetyl-5-oxoproline can change in laboratory settings. For instance, chronic acetaminophen use can lead to glutathione depletion and subsequent accumulation of 1-acetyl-5-oxoproline .
Metabolic Pathways
1-Acetyl-5-oxoproline is involved in the glutathione cycle, a key metabolic pathway . This cycle involves several enzymes and cofactors, including γ-glutamyl cysteine, γ-glutamyl cyclotransferase, and 5-oxoprolinase .
Transport and Distribution
The transport and distribution of 1-acetyl-5-oxoproline within cells and tissues are closely tied to the glutathione cycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-ACETYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with acetic anhydride under controlled conditions to introduce the acetyl group at the 1-position. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-ACETYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2S)-1-ACETYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-HYDROXYOCTANOIC ACID: Another chiral compound with a similar structure but different functional groups.
Carglumic acid: Used for the treatment of hyperammonemia, with a different mechanism of action.
Uniqueness
(2S)-1-ACETYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
(2S)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-4(9)8-5(7(11)12)2-3-6(8)10/h5H,2-3H2,1H3,(H,11,12)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNBBSMJRSAAHP-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CCC1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CCC1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313226 | |
| Record name | 1-Acetyl-5-oxo-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56805-18-6 | |
| Record name | 1-Acetyl-5-oxo-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56805-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-5-oxo-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-1-acetyl-5-oxoproline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




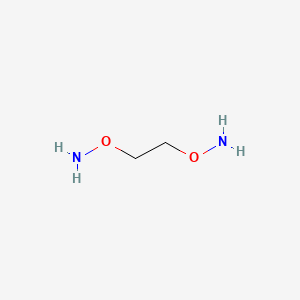


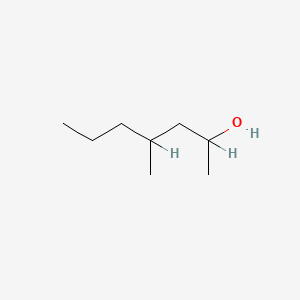
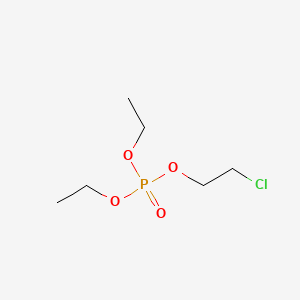
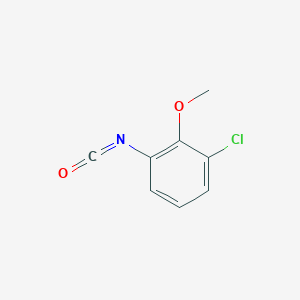
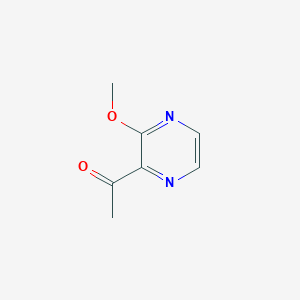

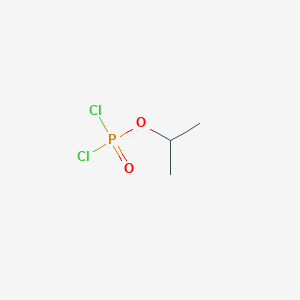
![2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid](/img/structure/B3053825.png)


